Regadenoson

A2A adenosine receptor receptor selectivity binding affinity

Selective A2A adenosine receptor agonist (Ki ≈ 1.3 μM) enabling single fixed-dose bolus MPI (0.4 mg/5 mL over ~10 sec) — eliminates 6‑minute adenosine infusion pumps. Safer for asthma/COPD patients (no A1‑mediated AV block; 0% AV block vs 10% adenosine). Reduces nursing time and simplifies workflow for high‑volume labs. Market‑leading 84% US MPI agent share reflects superior procedural economics over dipyridamole/adenosine, despite higher acquisition cost.

Molecular Formula C15H18N8O5
Molecular Weight 390.35 g/mol
CAS No. 313348-27-5
Cat. No. B1679255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRegadenoson
CAS313348-27-5
SynonymsRegadenoson;  CVT-3146;  CVT 3146;  CVT3146;  Lexiscan.
Molecular FormulaC15H18N8O5
Molecular Weight390.35 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
InChIInChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21)/t7-,9-,10-,14-/m1/s1
InChIKeyLZPZPHGJDAGEJZ-AKAIJSEGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Regadenoson CAS 313348-27-5: A2A-Selective Adenosine Receptor Agonist for Pharmacologic Stress MPI


Regadenoson (CVT-3146, Lexiscan) is a selective, low-affinity A2A adenosine receptor agonist (Ki ≈ 1.3 μM for human A2A) developed as a pharmacologic stress agent for radionuclide myocardial perfusion imaging (MPI) [1]. As the first FDA-approved selective adenosine receptor agonist (April 10, 2008), it induces coronary vasodilation and hyperemia to enable detection of reversible perfusion defects in patients unable to exercise adequately [2]. Unlike nonselective adenosine, regadenoson is administered as a single fixed-dose intravenous bolus (0.4 mg/5 mL over approximately 10 seconds) without weight-based adjustment, eliminating the need for continuous infusion pumps [3].

Why Regadenoson Cannot Be Freely Substituted with Adenosine or Dipyridamole in MPI Workflows


Regadenoson differs fundamentally from nonselective adenosine and dipyridamole in receptor pharmacology, pharmacokinetics, and administration protocol. Adenosine activates all four adenosine receptor subtypes (A1, A2A, A2B, A3), producing A1-mediated AV conduction delays and bronchoconstriction that contraindicate use in asthma and second/third-degree AV block [1]. Dipyridamole indirectly elevates endogenous adenosine, retaining nonselective off-target effects and requiring prolonged infusion [2]. Regadenoson's selective A2A agonism and 33-108 minute half-life enable bolus administration versus the continuous 6-minute adenosine infusion (140 μg/kg/min) or 4-6 minute dipyridamole infusion, fundamentally altering laboratory workflow, patient monitoring requirements, and safety profiles in pulmonary and conduction disease populations [3].

Regadenoson Comparative Evidence: Head-to-Head Data Versus Adenosine and Dipyridamole


A2A Receptor Selectivity: ~13-Fold Higher Affinity Ratio Versus Adenosine's Nonselective Profile

Regadenoson exhibits ~13-fold higher affinity for A2A receptors (Ki ≈ 1.3 μM) compared to A1 receptors (Ki > 16.5 μM), with negligible affinity for A2B and A3 receptors [1]. In contrast, adenosine is a nonselective endogenous agonist that activates all four adenosine receptor subtypes (A1, A2A, A2B, A3) without discrimination [2]. This differential receptor pharmacology directly translates to the clinical observation of 0% AV block with regadenoson versus 10% with adenosine (n=57 adenosine, n=66 regadenoson; p<0.01) [3].

A2A adenosine receptor receptor selectivity binding affinity

AV Conduction Safety: 0% Atrioventricular Block Versus 10% with Adenosine

In a direct clinical comparison of 123 patients undergoing MPI (66 regadenoson, 57 adenosine), regadenoson produced 0% atrioventricular block versus 10% with adenosine [1]. The overall symptom score (combined severity and duration) was significantly lower with regadenoson (6.7 ± 6.3 vs. 10.0 ± 7.9, p<0.01), and severe complaints occurred in 17% of regadenoson patients versus 32% with adenosine (p<0.01) [2]. Dyspnea, flushing, and chest pain—when they occurred—resolved more rapidly with regadenoson [3].

atrioventricular block safety profile pharmacologic stress

Diagnostic Efficacy: Non-Inferior Detection of Reversible Perfusion Defects Versus Adenosine

The ADVANCE MPI 1 and ADVANCE MPI 2 Phase III trials (n=2,015 total across both studies) established regadenoson's non-inferiority to Adenoscan (adenosine) for detecting reversible myocardial perfusion defects by SPECT imaging [1]. Both were multi-national, randomized, double-blind, active-controlled parallel group trials [2]. SPECT imaging results were similar between groups, with regadenoson providing comparable diagnostic and prognostic information to adenosine [3]. This non-inferiority was achieved despite regadenoson's simplified bolus administration protocol versus adenosine's continuous 6-minute weight-adjusted infusion (0.14 mg/kg/min) [4].

SPECT MPI diagnostic accuracy non-inferiority

Administration Protocol: Single Fixed-Dose Bolus Versus Continuous Infusion

Regadenoson is administered as a single fixed-dose intravenous bolus (0.4 mg/5 mL over approximately 10 seconds) without weight adjustment, whereas adenosine requires a continuous 6-minute weight-based infusion (140 μg/kg/min, escalating to 210 μg/kg/min if heart rate response inadequate) via separate IV access [1]. Dipyridamole also requires sustained infusion (5 mg/mL) [2]. This protocol difference eliminates the need for infusion pumps, reduces nursing time, and simplifies the MPI procedure. Unlike adenosine, which has an ultrashort half-life (2-10 seconds) requiring continuous infusion throughout imaging, regadenoson's longer half-life (33-108 minutes) and triphasic pharmacokinetic profile support the bolus approach [3].

bolus administration workflow efficiency pharmacologic stress protocol

Adverse Reaction Profile: Shorter Duration of Side Effects Versus Dipyridamole

In a randomized controlled study of 200 patients scheduled for medium to high-risk noncardiac surgery (100 regadenoson, 100 dipyridamole), a greater proportion of adverse reactions was recorded in the regadenoson group compared to dipyridamole (53% vs 36%; P=0.023), though the duration of most adverse reactions was shorter in the regadenoson group [1]. Dyspnea (P<0.001) and gastrointestinal disturbances (P=0.001) were significantly more frequent with regadenoson [2]. However, when multiple regression analyses were performed, differences in adverse reactions between groups were no longer significant (OR=1.96; 95% CI 0.88-3.25; P=0.11) [3]. The study concluded the two agents have no significant differences in frequency of mild adverse reactions, with regadenoson having the advantage of faster symptom resolution [4].

adverse reactions tolerability symptom duration

Procurement Economics: 30× Higher Acquisition Cost Than Dipyridamole

Regadenoson's acquisition cost is approximately 30 times higher than dipyridamole, as documented in clinical trial protocols and procurement assessments [1]. In the REDUCE trial (Regadenoson vs Dipyridamole in Use as Pharmacological Stress Agent Before SPECT, NCT03084562), dipyridamole was designated the first-line pharmacological stress agent while regadenoson was reserved for limited doses with specific justification (asthmatic patients or those with severe COPD) [2]. This cost differential must be weighed against regadenoson's workflow advantages: single-dose bolus administration, elimination of infusion pump requirements, faster symptom resolution, and broader patient eligibility (including pulmonary disease populations contraindicated for adenosine) [3].

cost analysis procurement pharmacoeconomics

Regadenoson CAS 313348-27-5: Recommended Procurement and Research Application Scenarios


High-Throughput Nuclear Cardiology Laboratories Requiring Simplified Workflow

For high-volume MPI laboratories seeking to eliminate infusion pump logistics and reduce nursing time per procedure, regadenoson's single fixed-dose bolus administration (0.4 mg/5 mL over ~10 seconds) replaces the continuous 6-minute adenosine infusion protocol (140 μg/kg/min, weight-adjusted) [1]. This workflow simplification, combined with non-inferior diagnostic efficacy for detecting reversible perfusion defects (demonstrated in ADVANCE MPI Phase III trials; n=2,015), supports high-throughput operations where procedural efficiency directly impacts daily patient capacity and revenue [2].

Stress MPI in Patients with Pulmonary Disease Contraindicated for Adenosine

Regadenoson is the indicated stress agent for patients with asthma or moderate-to-severe COPD where adenosine and dipyridamole are contraindicated or require heightened monitoring due to bronchospasm risk [1]. The A2A-selective mechanism (Ki > 16.5 μM for A1, negligible A2B/A3 affinity) spares the A2B and A3 receptors implicated in mast cell degranulation and bronchoconstriction, providing a safer pharmacologic stress option in this patient subset [2]. In double-blind, placebo-controlled crossover studies, regadenoson showed no significant differences versus placebo on lung function in patients with moderate COPD, with new-onset wheezing in 6% vs 12% respectively and no acute bronchodilator requirements [3].

Preoperative Cardiac Risk Assessment in Patients with Conduction Abnormalities

For preoperative MPI evaluation of patients with baseline conduction system disease (including first-degree AV block or bundle branch block), regadenoson's documented 0% AV block incidence versus 10% with adenosine (p<0.01) provides a safety advantage [1]. The elimination of AV conduction disturbance risk reduces the need for continuous ECG monitoring intensity and expands the eligible patient population for pharmacologic stress testing, as supported by randomized controlled data from 200 patients undergoing medium to high-risk noncardiac surgery showing comparable safety profiles with faster symptom resolution than dipyridamole [2].

Cost-Effectiveness Analysis and Value-Based Formulary Assessment

Procurement stakeholders conducting formulary evaluations must analyze the trade-off between regadenoson's approximately 30× higher acquisition cost versus dipyridamole and the downstream workflow savings from bolus administration (eliminated infusion pumps, reduced nursing time, simplified protocol) [1]. The cost-benefit calculus is most favorable in laboratories with high patient volumes, significant pulmonary disease patient populations, or existing workflow bottlenecks related to infusion pump availability and multi-step adenosine protocols [2]. Regadenoson captured 84% of the US MPI stress agent market by 2013, reflecting widespread adoption of this value proposition [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Regadenoson

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.